molecular formula C7H7N3S B564128 Benzo[d]thiazole-2,7-diamine CAS No. 100958-73-4

Benzo[d]thiazole-2,7-diamine

Cat. No.: B564128
CAS No.: 100958-73-4
M. Wt: 165.214
InChI Key: BJZBFOHPOBJSPA-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-2,7-diamine is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring, with two amine groups attached at the 2nd and 7th positions. This compound is part of the benzothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazole-2,7-diamine typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature, which facilitates the intramolecular cyclization to form the benzothiazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of green chemistry principles and easily available reagents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazole-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid, nitric acid).

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated benzothiazole derivatives, while nucleophilic substitution with alkyl halides can produce alkylated amine derivatives .

Comparison with Similar Compounds

Benzo[d]thiazole-2,7-diamine can be compared to other benzothiazole derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups enhance its reactivity and potential for forming diverse derivatives with various applications .

Biological Activity

Benzo[d]thiazole-2,7-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole core with two amine groups at positions 2 and 7. This unique substitution pattern enhances its reactivity and potential for forming various derivatives, making it a valuable scaffold in medicinal chemistry.

Biological Activities

1. Anticancer Activity:
Research indicates that benzo[d]thiazole derivatives exhibit potent anticancer properties. For instance, a study synthesized several benzothiazole compounds, including this compound, which were tested against various cancer cell lines. The active compound B7 demonstrated significant inhibition of cell proliferation in A431, A549, and H1299 cancer cells. It also induced apoptosis and arrested the cell cycle at concentrations of 1, 2, and 4 μM . Mechanistic studies revealed that B7 inhibited the AKT and ERK signaling pathways, which are crucial for tumor cell survival .

2. Antimicrobial Activity:
The antimicrobial potential of this compound has been explored against various pathogens. In vitro studies have shown that derivatives of this compound possess activity against Gram-positive and Gram-negative bacteria. However, some studies reported limited antiviral or antimicrobial effects in certain contexts .

3. Anti-inflammatory Effects:
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. The compound significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-α in treated cell lines . This dual action makes it a candidate for therapies targeting both cancer and inflammation.

Case Studies

Case Study 1: Dual Action Against Cancer
A recent study focused on the synthesis of novel benzothiazole derivatives including this compound. Compound B7 was highlighted for its ability to inhibit cancer cell proliferation while simultaneously reducing inflammatory markers . This suggests potential applications in developing combination therapies for cancer treatment.

Case Study 2: Evaluation Against Infectious Diseases
Another research effort synthesized various benzothiazole derivatives to evaluate their efficacy against infectious diseases like HIV and tuberculosis. While many compounds showed cytotoxicity against leukemia cell lines, their effectiveness against viral infections was limited . This points to the need for further optimization to enhance their antiviral properties.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • DNA Binding: The compound can intercalate with DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells.
  • Signal Pathway Inhibition: By inhibiting key signaling pathways (e.g., AKT and ERK), it can halt the proliferation of tumor cells while also modulating inflammatory responses .

Data Summary

Activity Type Effectiveness Cell Lines/Pathogens Tested
AnticancerSignificant inhibitionA431, A549, H1299
AntimicrobialLimited effectivenessVarious Gram-positive/negative bacteria
Anti-inflammatoryReduced IL-6 and TNF-α levelsIn vitro cancer cell lines

Properties

IUPAC Name

1,3-benzothiazole-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZBFOHPOBJSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694737
Record name 1,3-Benzothiazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100958-73-4
Record name 1,3-Benzothiazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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